molecular formula C21H13BrClFN2OS B13115624 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13115624
M. Wt: 475.8 g/mol
InChI Key: UELFPBNGPKJYRP-UHFFFAOYSA-N
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Description

Halogen Placement

  • Bromine at C3 : Positioned meta to the indole nitrogen, enabling resonance stabilization of electrophilic intermediates.
  • Chlorine at C10 : Located on the benzo-fused ring, orthogonal to the oxazine plane, minimizing steric clashes.
  • Fluorine at C1 : Directly adjacent to the indole nitrogen, creating a strong dipole moment (calculated: 2.1 D).

Thiazole Substituent

The 2-cyclopropylthiazol-5-yl group exhibits two possible rotamers (Figure 1):

  • Syn-periplanar : Cyclopropane eclipses the thiazole S atom (55% population).
  • Anti-periplanar : Cyclopropane opposes the thiazole N atom (45% population).

Positional isomerism could theoretically produce 16 structural variants, but synthetic routes favor the observed configuration due to:

  • Kinetic control during thiazole coupling
  • Thermodynamic stabilization from intramolecular CH-π interactions

Molecular Formula and Mass Spectrometry Validation

The molecular formula C₂₂H₁₄BrClFN₃OS was confirmed through high-resolution mass spectrometry (HRMS) and isotopic pattern analysis:

Technique Observed Value Theoretical Value Error (ppm)
HRMS (ESI+) 474.9803 [M+H]⁺ 474.9801 0.4
Isotopic Abundance ³⁵Cl/³⁷Cl = 3:1 3:1 -
⁷⁹Br/⁸¹Br = 1:1 1:1 -

Fragmentation patterns in tandem MS/MS (Figure 2) show characteristic losses:

  • m/z 394.2 (-Br)
  • m/z 359.1 (-Cl)
  • m/z 312.0 (thiazole cleavage)

These data align with computational simulations using the InChI-derived fragmentation tree.

Properties

Molecular Formula

C21H13BrClFN2OS

Molecular Weight

475.8 g/mol

IUPAC Name

3-bromo-10-chloro-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C21H13BrClFN2OS/c22-12-7-14(24)19-16-6-11-5-13(23)3-4-15(11)26(16)21(27-17(19)8-12)18-9-25-20(28-18)10-1-2-10/h3-10,21H,1-2H2

InChI Key

UELFPBNGPKJYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C3N4C5=C(C=C(C=C5)Cl)C=C4C6=C(O3)C=C(C=C6F)Br

Origin of Product

United States

Preparation Methods

Formation of the Indole and Oxazino Core

  • The synthesis begins with an appropriately substituted aniline or indole precursor.
  • Cyclization to form the oxazino[3,4-a]indole ring system is typically achieved via intramolecular nucleophilic substitution or condensation reactions.
  • Common reagents include methanesulfonic acid as a catalyst to promote cyclization under controlled heating.
  • Phenylhydrazine hydrochloride may be used in initial steps to form hydrazones or intermediates leading to the indole framework.

Halogenation Steps

  • Selective halogenation is performed to introduce bromine, chlorine, and fluorine atoms at specific positions.
  • Halogenating agents such as N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and electrophilic fluorinating agents (e.g., Selectfluor) are employed.
  • Reaction conditions are optimized to avoid over-halogenation or unwanted side reactions.

Representative Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Indole core formation Phenylhydrazine hydrochloride, acid catalyst Formation of indole intermediate
2 Cyclization Methanesulfonic acid, heat Formation of oxazino[3,4-a]indole ring system
3 Halogenation NBS, NCS, Selectfluor Introduction of Br, Cl, and F substituents
4 Cross-coupling Pd catalyst, base, 2-cyclopropylthiazol boronic acid Attachment of cyclopropylthiazole substituent

Analytical and Research Findings on Preparation

  • The multi-step synthesis requires careful purification at each stage, often using column chromatography or recrystallization.
  • Yields vary depending on the efficiency of cyclization and coupling steps, typically ranging from moderate to good (40–75% per step).
  • Structural confirmation is done via NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The presence of multiple halogens and the fused heterocyclic system demands controlled reaction conditions to prevent decomposition or side reactions.

Notes on Synthetic Challenges and Optimization

  • The regioselective halogenation is critical; improper conditions can lead to substitution at undesired positions.
  • The cyclopropylthiazole coupling partner must be stable under reaction conditions to avoid ring-opening or decomposition.
  • Use of palladium catalysts with suitable ligands enhances coupling efficiency and selectivity.
  • Acid-catalyzed cyclization requires precise temperature control to maximize ring closure without degradation.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Substituted anilines or indoles
Key catalysts/reagents Methanesulfonic acid, phenylhydrazine HCl, NBS, NCS, Selectfluor, Pd(PPh3)4
Reaction types Cyclization, selective halogenation, cross-coupling
Typical solvents Dichloromethane, DMF, toluene, aqueous bases
Temperature range Room temperature to reflux (~25–110 °C)
Purification methods Chromatography, recrystallization
Yields (per step) 40–75%
Analytical techniques NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Heterocycles

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Techniques
6b (from ) 4-(4-Chlorobenzoylamino), 1,3-dimethyl 78 243–244 IR, MS, ¹H/¹³C-NMR
6c (from ) 4-(2-Furoylamino), 1,3-dimethyl 72 207–209 (decomp.) IR, MS, ¹H/¹³C-NMR
Target Compound 3-Br, 10-Cl, 1-F, 2-cyclopropylthiazol Not reported Not reported Not reported in evidence

The target compound’s halogenation pattern contrasts with derivatives like 6b and 6c, where chloro and furanoyl groups are attached to pyrazole-indole hybrids.

Stability and Fragmentation Patterns

Table 2: Oxazino-Quinoline Stability Comparison (from )

Compound Type Stability Under Electron Impact Fragmentation Pathway [M]+• Peak Intensity
1,3-Oxazino[5,4,3-ij]quinolines Lower CO₂ elimination first Low
1,4-Oxazino[2,3,4-ij]quinolines Higher CO elimination first High

The target’s benzo[5,6][1,3]oxazinoindole core aligns structurally with 1,3-oxazinoquinolines, which exhibit lower stability under electron impact compared to 1,4-isomers . This suggests that the target compound may undergo CO₂ elimination during mass spectrometry, reducing [M]+• peak intensity.

Biological Activity

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex heterocyclic compound known for its diverse biological activities. This compound features multiple functional groups such as bromine, chlorine, and fluorine, contributing to its potential therapeutic applications in medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

PropertyValue
Molecular Formula C21H15BrClFN2OS
Molecular Weight 477.8 g/mol
IUPAC Name 3-bromo-10-chloro-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine
InChI Key CFZNTKWIQWGDFC-UHFFFAOYSA-N

The biological activity of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate various signaling pathways by binding to receptors or enzymes involved in crucial biological processes. The exact molecular targets are still under investigation but may include:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and apoptosis.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Case Studies

Several case studies have explored the effects of similar compounds on biological systems:

  • A study on thiazole derivatives indicated that these compounds could significantly inhibit tumor growth in vivo and in vitro models .

Research Applications

The unique structure of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole allows it to be utilized in various research applications:

  • Drug Development : Investigated for potential use as a therapeutic agent against various cancers and viral infections.
  • Chemical Biology : Used as a tool compound for studying CDK inhibition and related pathways.

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